molecular formula C11H12I2O3 B13007786 3-(4-Hydroxy-3,5-diiodophenyl)-3-methylbutanoic acid

3-(4-Hydroxy-3,5-diiodophenyl)-3-methylbutanoic acid

Cat. No.: B13007786
M. Wt: 446.02 g/mol
InChI Key: JWSWOCMECQWTIC-UHFFFAOYSA-N
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Description

3-(4-Hydroxy-3,5-diiodophenyl)-3-methylbutanoic acid is an organic compound that belongs to the class of phenylpropanoic acids. This compound is characterized by the presence of two iodine atoms and a hydroxyl group attached to a phenyl ring, along with a butanoic acid side chain. It is known for its significant role in various biochemical and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Hydroxy-3,5-diiodophenyl)-3-methylbutanoic acid typically involves the iodination of a phenolic precursor followed by the introduction of a butanoic acid side chain. One common method involves the use of iodine and a suitable oxidizing agent to introduce the iodine atoms onto the phenyl ring. The reaction conditions often require a controlled temperature and pH to ensure selective iodination.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale iodination reactions using continuous flow reactors. These reactors allow for precise control over reaction conditions, leading to higher yields and purity of the final product. The use of catalysts and advanced purification techniques further enhances the efficiency of the industrial production process.

Chemical Reactions Analysis

Types of Reactions

3-(4-Hydroxy-3,5-diiodophenyl)-3-methylbutanoic acid undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.

    Reduction: The iodine atoms can be reduced to form a deiodinated product.

    Substitution: The hydroxyl group can be substituted with other functional groups, such as halogens or alkyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield this compound, while reduction can produce a deiodinated derivative.

Scientific Research Applications

3-(4-Hydroxy-3,5-diiodophenyl)-3-methylbutanoic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a precursor in the synthesis of complex organic molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including its role as a thyroid hormone analog.

    Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of thyroid-related disorders.

    Industry: It is used in the production of pharmaceuticals, agrochemicals, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 3-(4-Hydroxy-3,5-diiodophenyl)-3-methylbutanoic acid involves its interaction with specific molecular targets and pathways. As a thyroid hormone analog, it binds to thyroid hormone receptors, modulating gene expression and influencing metabolic processes. The presence of iodine atoms enhances its affinity for these receptors, leading to potent biological effects.

Comparison with Similar Compounds

Similar Compounds

    3-(4-Hydroxy-3,5-diiodophenyl)propanoic acid: Similar structure but with a shorter side chain.

    3-(4-Hydroxy-3,5-diiodophenyl)lactate: Contains a lactate group instead of a butanoic acid side chain.

    3,3’-Diiodo-L-thyronine: A related thyroid hormone analog with different iodine positioning.

Uniqueness

3-(4-Hydroxy-3,5-diiodophenyl)-3-methylbutanoic acid is unique due to its specific structural features, including the butanoic acid side chain and the positioning of iodine atoms. These characteristics confer distinct chemical and biological properties, making it valuable for various applications in research and industry.

Properties

Molecular Formula

C11H12I2O3

Molecular Weight

446.02 g/mol

IUPAC Name

3-(4-hydroxy-3,5-diiodophenyl)-3-methylbutanoic acid

InChI

InChI=1S/C11H12I2O3/c1-11(2,5-9(14)15)6-3-7(12)10(16)8(13)4-6/h3-4,16H,5H2,1-2H3,(H,14,15)

InChI Key

JWSWOCMECQWTIC-UHFFFAOYSA-N

Canonical SMILES

CC(C)(CC(=O)O)C1=CC(=C(C(=C1)I)O)I

Origin of Product

United States

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